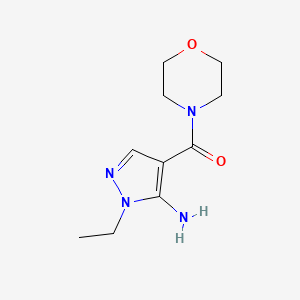
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting the activity of these kinases, 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine could potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, which could potentially prevent the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine in lab experiments is its potential as a kinase inhibitor, which makes it a promising candidate for the treatment of cancer and other diseases. Additionally, its anti-inflammatory properties could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one limitation of using 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine. One potential direction is the further investigation of its potential as a kinase inhibitor for the treatment of cancer and other diseases. Another potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be conducted to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, more studies could be conducted to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is a pyrazole-based compound that has been synthesized using different methods. It has been studied for its potential as a kinase inhibitor, anti-inflammatory agent, and fluorescent probe for the detection of metal ions in biological systems. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain kinases. It has various biochemical and physiological effects, including its potential as a promising candidate for the treatment of cancer and other diseases. However, it also has limitations, such as its limited solubility in water. There are several future directions for the study of this compound, including further investigation of its potential as a kinase inhibitor, development of more efficient synthesis methods, and exploration of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been achieved using different methods. One of the most commonly used methods is the reaction of 1-ethyl-1H-pyrazol-5-amine with morpholine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. The product is obtained in good yields after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for the treatment of cancer and other diseases. It has also been studied for its anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
(5-amino-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(11)8(7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTKLAJVMVMATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

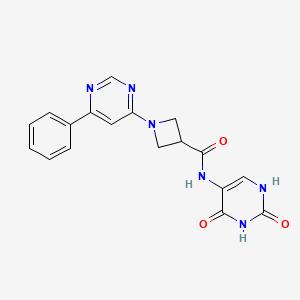

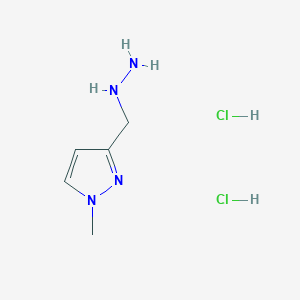
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)

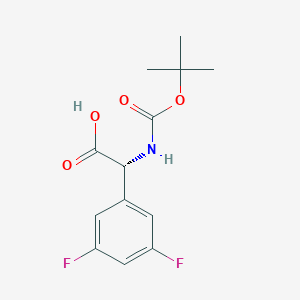
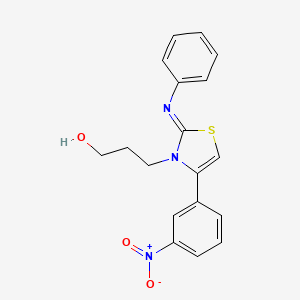
![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

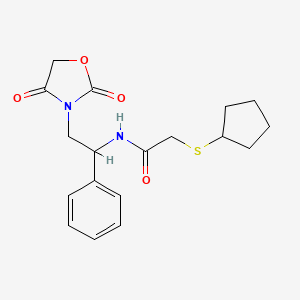
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)
methyl]morpholine](/img/structure/B2675702.png)